molecular formula C16H14ClN3O B127156 2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol CAS No. 37672-04-1

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

Cat. No. B127156
CAS RN: 37672-04-1
M. Wt: 299.75 g/mol
InChI Key: AVPAYZANVNXCCK-UHFFFAOYSA-N
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Description

The compound "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" is a chemical entity that appears to be related to a class of compounds known for their saluretic and diuretic effects, as well as potential antimalarial activity. The structure of this compound suggests it is a derivative of 2-(aminomethyl)phenol with a 7-chloroquinolin-4-ylamino group, which may confer specific biological activities.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-(aminomethyl)phenols with various nuclear substitutions has been synthesized and tested for saluretic and diuretic activity . Additionally, novel 2- and 8-substituted 4-amino-7-chloroquinolines have been synthesized, which are analogues of antimalarial drugs like chloroquine . These syntheses often involve the use of amino alcohols for substitution at the chloro position and can tolerate various functional groups under the coupling conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as multinuclear NMR spectroscopy and high-resolution mass spectrometry. Single-crystal X-ray structures have been presented for some derivatives, which helps in understanding the three-dimensional conformation and potential interaction sites of these molecules .

Chemical Reactions Analysis

The chemical reactivity of the 2-(aminomethyl)phenol derivatives is influenced by the substituents on the phenol ring. For example, the presence of a 7-chloroquinolin-4-ylamino group can facilitate the formation of di-Mannich base derivatives through condensation reactions . These reactions are crucial for the development of compounds with enhanced biological activities, such as improved antimalarial properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(aminomethyl)phenol derivatives are shaped by their molecular structure. The presence of an aminomethyl group and other substituents like alkenyl can influence properties such as solubility, boiling point, and stability. These properties are essential for the compounds' biological activity and their potential use as pharmaceutical agents . The antimicrobial properties of aminomethylated derivatives have also been studied, showing that these compounds can be effective as additives in petroleum products .

Scientific Research Applications

Corrosion Inhibition

Studies have identified compounds structurally related to "2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol" as effective corrosion inhibitors for mild steel in hydrochloric acid solution, displaying predominantly cathodic character and adherence to the Langmuir adsorption isotherm (Prabhu et al., 2008). Another study on amodiaquine and nivaquine, which are structurally similar to the query compound, explored their potential as green inhibitors for aluminum corrosion in HCl, showing promising inhibition efficiency and spontaneous adsorption on the metal surface (Adejoro et al., 2017).

Synthetic Methodologies

Research has developed efficient synthetic pathways for related compounds using microwave-accelerated solvent-free conditions, highlighting regioselective aromatic nucleophilic substitution reactions (Motiwala et al., 2007).

Antimicrobial Activities

Compounds with a core structure similar to the query molecule have been synthesized and evaluated for their antimicrobial activities, showing good activity against various bacteria and fungi. This includes new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their derivatives, indicating the potential for development into antimicrobial agents (Patel & Shaikh, 2011).

Carbonic Anhydrase Inhibition

Research has explored the CA inhibitory properties of new phenolic Mannich bases incorporating benzimidazole, highlighting moderate inhibitory effects on human carbonic anhydrase isoforms. This suggests potential applications in medical science, particularly in conditions where CA activity modulation is beneficial (Gul et al., 2016).

Antimalarial Activities

Derivatives of the query compound, such as di-Mannich bases of 2-(7'-chloroquinolin-4'-ylamino)phenol, have shown significant antimalarial activity in both in vitro and in vivo tests against Plasmodium falciparum and Plasmodium vinckei vinckei, respectively, highlighting the potential for the development of new antimalarial agents (Barlin et al., 1992).

Toxicity and Molecular Docking Studies

Molecular docking studies have been conducted to investigate the inhibitory effects of related compounds towards various proteins involved in inflammation, cancer, and other diseases. These studies indicate that such compounds can exhibit significant interaction with protein receptors, demonstrating their potential as lead compounds for drug development (Nair et al., 2014).

properties

IUPAC Name

2-(aminomethyl)-4-[(7-chloroquinolin-4-yl)amino]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-11-1-3-13-14(5-6-19-15(13)8-11)20-12-2-4-16(21)10(7-12)9-18/h1-8,21H,9,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPAYZANVNXCCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191088
Record name Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-4-((7-chloroquinolin-4-yl)amino)phenol

CAS RN

37672-04-1
Record name Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037672041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(aminomethyl)-4-((7-chloro-4-quinolinyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00191088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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